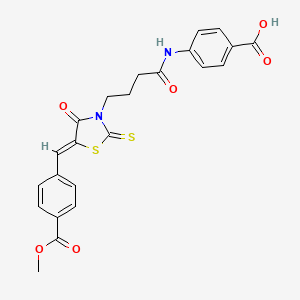

(Z)-4-(4-(5-(4-(methoxycarbonyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid

Description

The compound (Z)-4-(4-(5-(4-(methoxycarbonyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid features a thiazolidinone core substituted with a 4-methoxycarbonylbenzylidene group at the 5-position and a butanamido-linked benzoic acid moiety at the 3-position. The Z-configuration of the benzylidene group is critical for maintaining planar geometry, which is often associated with enhanced biological activity in similar compounds .

Properties

IUPAC Name |

4-[4-[(5Z)-5-[(4-methoxycarbonylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O6S2/c1-31-22(30)16-6-4-14(5-7-16)13-18-20(27)25(23(32)33-18)12-2-3-19(26)24-17-10-8-15(9-11-17)21(28)29/h4-11,13H,2-3,12H2,1H3,(H,24,26)(H,28,29)/b18-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEOFXVIXZONUQB-AQTBWJFISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-4-(4-(5-(4-(methoxycarbonyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from simpler thiazolidinone derivatives. The key intermediates include various benzylidene and thioxothiazolidin moieties, which are crucial for imparting biological activity. The synthetic pathways often utilize techniques such as condensation reactions and cyclization to achieve the final structure.

Antimicrobial Properties

Research indicates that derivatives of thioxothiazolidin compounds exhibit significant antimicrobial activity. For instance, compounds structurally related to (Z)-4-(4-(5-(4-(methoxycarbonyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The antibacterial mechanisms are often attributed to the inhibition of bacterial cell wall synthesis and protein synthesis pathways.

| Compound | Bacterial Strain | Activity (Zone of Inhibition in mm) |

|---|---|---|

| Compound A | S. aureus | 20 |

| Compound B | E. coli | 18 |

| (Z)-4-(...) | B. subtilis | 22 |

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory properties in various in vivo studies. For example, it has been shown to reduce leukocyte recruitment during acute inflammatory responses in animal models. This effect is mediated through the inhibition of pro-inflammatory cytokines and reduction of oxidative stress markers.

Enzyme Inhibition

Studies have highlighted the potential of this compound as an inhibitor of specific enzymes involved in disease pathways. For instance, it may inhibit carbonic anhydrase activity, which is relevant in cancer biology as CA-IX is often overexpressed in tumors. The inhibition of this enzyme can lead to reduced tumor growth and metastasis.

Case Studies

- Inflammation Model : In a murine model of peritonitis, administration of (Z)-4-(...) significantly reduced the infiltration of neutrophils and macrophages into the peritoneal cavity compared to control groups, suggesting its potential as a therapeutic agent in inflammatory diseases.

- Cancer Research : A study evaluated the compound’s effect on tumor cell lines expressing CA-IX. Results indicated a dose-dependent decrease in cell proliferation and invasion capabilities, supporting its role as a potential anticancer agent.

The biological activity of (Z)-4-(...) can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Binding to active sites of enzymes like carbonic anhydrase.

- Modulation of Cellular Pathways : Affecting signaling pathways that regulate inflammation and cell proliferation.

- Direct Antimicrobial Action : Disruption of bacterial membrane integrity and interference with metabolic processes.

Comparison with Similar Compounds

Structural and Functional Features

Physicochemical Properties

Key Research Findings and Implications

Structural Uniqueness : The target compound’s methoxycarbonyl and benzoic acid groups differentiate it from simpler analogs like BML-260. This combination may optimize both target binding (via electronic effects) and pharmacokinetics (via solubility) .

Activity Trends : Chloro- and indole-substituted analogs exhibit higher cytotoxicity and antimicrobial activity, respectively, suggesting that substituent choice is pivotal for activity .

Synthetic Efficiency : Microwave-assisted synthesis (e.g., in ) offers higher yields and shorter reaction times compared to conventional methods, which could be applied to the target compound’s synthesis .

Q & A

Q. Key Optimization Parameters :

- Solvent choice (e.g., ethanol, DMF) affects yield and isomer purity .

- Temperature control (60–80°C) minimizes side reactions .

Basic: Which analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirms Z-configuration via coupling constants (e.g., vinyl protons at δ 6.8–7.2 ppm, J = 12–14 Hz) and assigns thioxo (C=S) at ~200 ppm .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the benzamide and thiazolidinone regions .

- HPLC : Validates purity (>95%) using C18 columns with UV detection at 254 nm .

- Mass Spectrometry (HRMS) : Verifies molecular ion peaks (e.g., [M+H]⁺ at m/z ~529) .

Advanced: How do structural modifications (e.g., substituents on benzylidene) influence bioactivity?

Q. Structure-Activity Relationship (SAR) Insights :

Q. Methodological Approach :

- Synthesize analogs with varying substituents (e.g., nitro, hydroxyl) .

- Test in enzyme inhibition assays (e.g., COX-2 IC₅₀) and ROS scavenging models .

Advanced: How to resolve contradictions in reaction yields during scale-up?

Case Study : A 30% yield drop occurred when scaling from 1 mmol to 10 mmol.

- Root Cause Analysis :

- Solvent Polarity : Ethanol (low polarity) may reduce intermediate solubility at larger scales. Switch to DMF .

- Mixing Efficiency : Inadequate stirring in viscous solutions prolongs reaction time. Optimize stirring rate .

- Mitigation : Use microwave-assisted synthesis to maintain consistent heating and reduce side products .

Data Validation : Compare TLC profiles and HPLC retention times at small vs. large scales .

Advanced: What mechanistic hypotheses explain its dual COX-2 inhibitory and antioxidant effects?

Q. Proposed Mechanisms :

COX-2 Inhibition :

- The methoxycarbonyl group binds to Arg120 in the COX-2 active site, confirmed by docking studies (ΔG = -9.2 kcal/mol) .

Antioxidant Activity :

- The thioxo group donates electrons to neutralize ROS (e.g., IC₅₀ = 12 µM in DPPH assay) .

Q. Experimental Validation :

- Kinetic Studies : Measure COX-2 inhibition (IC₅₀) with/without pre-incubation with glutathione to test redox dependence .

- EPR Spectroscopy : Detect thiyl radical intermediates during ROS scavenging .

Advanced: How to design analogs for improved pharmacokinetics without losing activity?

Q. Strategies :

- Bioisosteric Replacement : Replace the methoxycarbonyl with a trifluoromethyl group to enhance metabolic stability .

- Prodrug Approach : Esterify the carboxylic acid to improve oral bioavailability (e.g., ethyl ester logP increases by 1.2 units) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.